molecular formula C9H14N4 B1483621 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide CAS No. 2098084-53-6

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1483621
CAS No.: 2098084-53-6
M. Wt: 178.23 g/mol
InChI Key: JUYDTXNYPBPCTI-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Biochemical Analysis

Biochemical Properties

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DDR1/2, which are discoidin domain receptors involved in cellular signaling and fibrosis . The nature of these interactions is primarily inhibitory, which can lead to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DDR1/2 receptors can lead to reduced fibrosis in cells, which is beneficial in treating conditions like idiopathic pulmonary fibrosis . Additionally, it has low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of DDR1/2 receptors, which are involved in cellular signaling pathways. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function . The compound’s unique structure allows it to effectively bind to these receptors and modulate their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, ensuring its long-term efficacy in in vitro and in vivo studies . Long-term exposure to the compound has shown sustained effects on cellular function, particularly in reducing fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDR1/2 receptors without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, although these are generally minimal . The compound’s therapeutic window is broad, making it suitable for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This efficient transport and distribution are crucial for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various catalysts for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further modified for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanimidamide include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

3-(5-cyclopropyl-1H-pyrazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-8(11)4-3-7-5-12-13-9(7)6-1-2-6/h5-6H,1-4H2,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYDTXNYPBPCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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